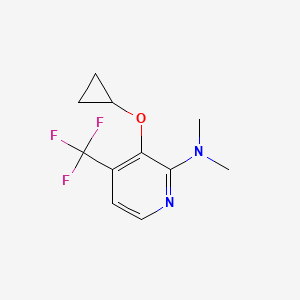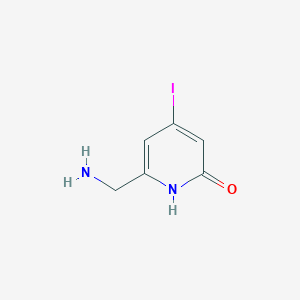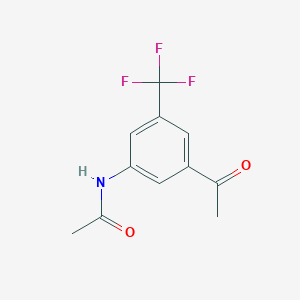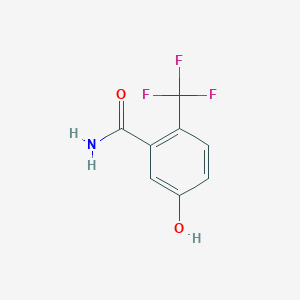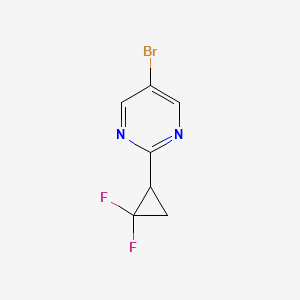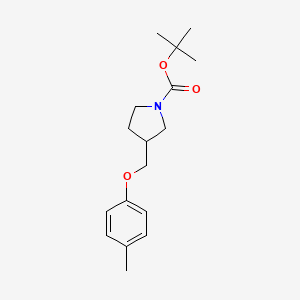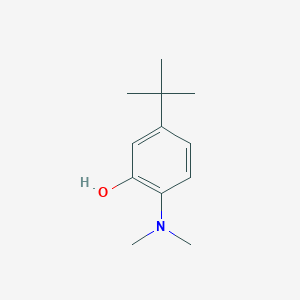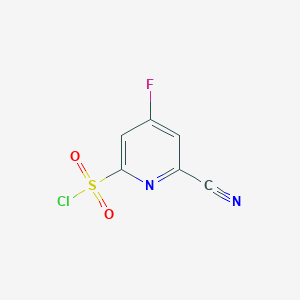
6-Cyano-4-fluoropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom into the pyridine ring . The sulfonyl chloride group can be introduced through the reaction of the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid .
Industrial Production Methods
Industrial production of 6-Cyano-4-fluoropyridine-2-sulfonyl chloride may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-fluoropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like cyano and sulfonyl chloride can influence the reactivity of the pyridine ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) can facilitate the substitution of the sulfonyl chloride group.
Electrophilic Aromatic Substitution: Catalysts such as metal halides (e.g., FeBr3, AlCl3) can be used to promote electrophilic aromatic substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
6-Cyano-4-fluoropyridine-2-sulfonyl chloride has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Cyano-4-fluoropyridine-2-sulfonyl chloride is primarily influenced by the presence of its functional groups. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyano and fluorine groups can modulate the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the cyano and sulfonyl chloride groups.
4-Fluoropyridine-2-carbonitrile: Similar structure but lacks the sulfonyl chloride group.
Propriétés
Formule moléculaire |
C6H2ClFN2O2S |
|---|---|
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
6-cyano-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClFN2O2S/c7-13(11,12)6-2-4(8)1-5(3-9)10-6/h1-2H |
Clé InChI |
JKROQOMBOVGEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


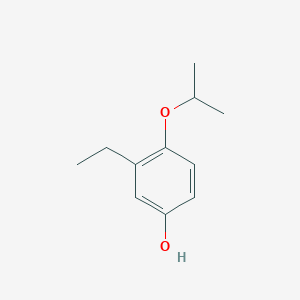
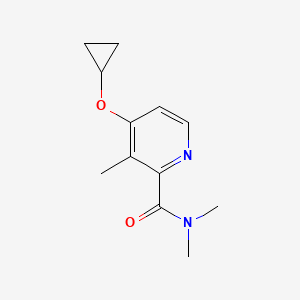
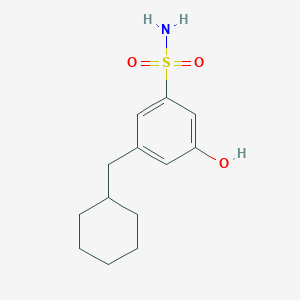
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

